molecular formula C12H14N4O2S2 B2804665 N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyridine-3-sulfonamide CAS No. 1796945-91-9

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyridine-3-sulfonamide

Cat. No.: B2804665
CAS No.: 1796945-91-9
M. Wt: 310.39
InChI Key: GUCRWGDOADUPAW-UHFFFAOYSA-N
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Description

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyridine-3-sulfonamide is a synthetic organic compound designed for research applications. Its structure incorporates a sulfonamide functional group linked to a pyridine ring and a pyrrolidine subunit bearing a thiazole heterocycle. This molecular architecture combines several pharmacologically relevant motifs. Sulfonamide-functionalized molecules have a well-established role in medicinal chemistry and are known to exhibit a broad spectrum of biological activities, including serving as inhibitors for various enzymes and receptors . The integration of the pyridine ring, a privileged scaffold in drug discovery, can enhance water solubility and influence the molecule's electronic properties and binding affinity . Furthermore, the presence of a thiazole ring, a common feature in many bioactive molecules, contributes to the compound's potential for diverse biological interactions . The specific combination of a pyridine-sulfonamide group with a thiazole-substituted pyrrolidine in a single molecule makes this compound a valuable scaffold for investigating new structure-activity relationships, particularly in the development of targeted therapeutics. Researchers can explore its potential as a key intermediate in organic synthesis or as a candidate for high-throughput screening in various pharmacological assays. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

IUPAC Name

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S2/c17-20(18,11-2-1-4-13-8-11)15-10-3-6-16(9-10)12-14-5-7-19-12/h1-2,4-5,7-8,10,15H,3,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUCRWGDOADUPAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NS(=O)(=O)C2=CN=CC=C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyridine-3-sulfonamide typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, followed by the functionalization of the preformed pyrrolidine rings . The reaction conditions often include the use of fluorophenyl substituents at specific positions to enhance potency and biological activity .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including cyclization, hydrogenation, and reduction reactions. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyridine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .

Scientific Research Applications

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyridine-3-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a catalyst in various chemical reactions to enhance reaction rates and selectivity.

    Biology: Employed in the study of biological pathways and mechanisms, particularly in enzyme inhibition and protein binding studies.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism of action of N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound binds to enzymes or receptors, inhibiting their activity and modulating biological processes. This interaction can lead to various therapeutic effects, such as reducing inflammation or inhibiting viral replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on shared structural motifs (thiazole, pyrrolidine, and sulfonamide/amide groups):

Table 1: Structural and Functional Comparison

Parameter N-[1-(1,3-Thiazol-2-yl)pyrrolidin-3-yl]pyridine-3-sulfonamide (Hypothetical) 3-[3-(Benzyloxy)-4-Methoxyphenyl]-N-[1-(1,3-Thiazol-2-yl)pyrrolidin-3-yl]propanamide N-(4-Phenyl-1,3-thiazol-2-yl)-3-pyrrolidin-1-ylsulfonylbenzamide
Molecular Formula C₁₃H₁₄N₄O₂S₂ (estimated) C₂₄H₂₇N₃O₃S C₂₀H₂₀N₄O₃S₂
Molecular Weight ~354.41 g/mol 437.55 g/mol 428.52 g/mol
Key Functional Groups Pyridine-3-sulfonamide, thiazole, pyrrolidine Propanamide, benzyloxy-methoxyphenyl, thiazole, pyrrolidine Benzamide, sulfonyl, 4-phenylthiazole, pyrrolidine
Structural Features - Sulfonamide linkage to pyridine
- Thiazole at pyrrolidine N1 position
- Amide linkage to propanoyl chain
- Aromatic substituents (benzyloxy, methoxy)
- Sulfonyl group on benzene
- 4-phenyl substitution on thiazole
Research Use Hypothesized kinase inhibition Labeled for research (non-human/animal) Experimental (synonyms suggest broad screening use)

Key Differences and Implications

Backbone and Linkage: The target compound employs a pyridine-sulfonamide linkage, which may enhance solubility and hydrogen-bonding capacity compared to the propanamide chain in ’s compound . ’s compound features a benzamide-sulfonyl group, which introduces bulkier aromaticity and a sulfonyl bridge, possibly affecting membrane permeability .

’s compound includes a benzyloxy-methoxyphenyl group, which could confer antioxidant or anti-inflammatory properties but reduces metabolic stability .

Synthetic Accessibility :

  • ’s compound is commercially available at $8–10/g, suggesting straightforward synthesis . The target compound, lacking price or catalog data, may require custom synthesis.

Biological Activity

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyridine-3-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring , a thiazole ring , and a pyridine ring , contributing to its unique chemical properties. These structural components are significant for its interaction with biological targets.

Component Description
Pyrrolidine RingA five-membered nitrogen-containing ring
Thiazole RingA five-membered ring containing sulfur
Pyridine RingA six-membered aromatic ring

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. The compound's structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects.

Antimicrobial Activity

Research indicates that compounds containing thiazole moieties often exhibit significant antimicrobial properties. For instance, thiazole derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar activities.

Anticancer Properties

Studies have highlighted the potential of thiazole-containing compounds in cancer therapy. For example, compounds with similar structures have demonstrated cytotoxic effects against different cancer cell lines, including breast and colon cancer cells. The structure-activity relationship (SAR) indicates that modifications on the thiazole or pyrrolidine rings can enhance anticancer efficacy.

Case Studies and Research Findings

Several studies have investigated the biological activity of thiazole-bearing compounds:

  • Anticonvulsant Activity : A study found that certain thiazole derivatives displayed significant anticonvulsant properties in animal models. The SAR analysis suggested that specific substitutions on the thiazole ring were critical for enhancing activity .
  • Cytotoxicity Against Cancer Cell Lines : Research has shown that thiazole-containing compounds can induce apoptosis in cancer cells. For example, one study reported IC50 values indicating strong cytotoxicity against Jurkat and HT-29 cell lines .
  • Antimicrobial Evaluation : In a comparative study involving various thiazole derivatives, compounds similar to this compound were evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyridine-3-sulfonamide?

  • Methodology : The synthesis typically involves multi-step reactions:

  • Step 1 : Preparation of the pyrrolidine-thiazole precursor via nucleophilic substitution or condensation reactions.
  • Step 2 : Sulfonamide linkage formation using pyridine-3-sulfonyl chloride under controlled pH (e.g., alkaline conditions).
  • Key Parameters : Solvents like dimethylformamide (DMF) or acetonitrile improve solubility and reaction kinetics . Temperature (40–80°C) and reaction time (12–24 hrs) are critical for yield optimization.
    • Analytical Validation : Monitor progress via thin-layer chromatography (TLC) and confirm purity via 1H^1H-NMR and LC-MS .

Q. How can researchers characterize the physicochemical properties of this compound?

  • Approach :

  • Solubility : Test in polar (e.g., DMSO, water) and non-polar solvents (e.g., ethyl acetate) under varying pH (3–9).
  • Stability : Conduct accelerated degradation studies under extreme temperatures (40–80°C) and UV exposure .
  • Table 1 : Example Data from Analogous Compounds
PropertyValue (Analog)Conditions
Aqueous Solubility0.12 mg/mLpH 7.4, 25°C
LogP2.3Calculated via ChemAxon

Q. What analytical techniques are recommended for purity assessment?

  • Methods :

  • HPLC : Use C18 columns with acetonitrile/water gradients (detection at 254 nm).
  • Spectroscopy : 13C^{13}C-NMR for carbon backbone verification; IR for functional group analysis (e.g., sulfonamide S=O stretch at ~1350 cm1^{-1}) .

Advanced Research Questions

Q. How can structural modifications enhance target binding or pharmacokinetics?

  • Strategy :

  • SAR Studies : Replace the thiazole ring with oxazole or triazole to assess impact on bioactivity .
  • Pharmacophore Modeling : Use software like Schrödinger Suite to predict interactions with enzymes (e.g., kinases) .
    • Example Modification : Introducing electron-withdrawing groups (e.g., -CF3_3) on the pyridine ring may improve metabolic stability .

Q. What experimental designs resolve contradictions in bioactivity data across studies?

  • Case Analysis : If anti-cancer activity varies between in vitro and in vivo models:

  • Step 1 : Verify compound stability in physiological buffers (e.g., PBS) to rule out degradation.
  • Step 2 : Use isotopic labeling (14C^{14}C) to track biodistribution and metabolite formation .
    • Table 2 : Comparative Bioactivity of Structural Analogs
Analog StructureIC50_{50} (Cancer Cell Line)Mechanism
Triazolo-pyrimidine derivative1.2 µM (HeLa)Apoptosis induction
Benzothiazole analog5.8 µM (MCF-7)ROS generation

Q. How to design in vivo studies to evaluate therapeutic potential?

  • Protocol :

  • Model Selection : Use xenograft mice (e.g., HCT-116 colorectal cancer) for efficacy testing.
  • Dosing : Administer 10–50 mg/kg orally or intraperitoneally; measure plasma half-life via LC-MS/MS .
  • Toxicity Screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) weekly .

Q. What computational tools predict off-target interactions or toxicity?

  • Tools :

  • Docking Simulations : AutoDock Vina for kinase inhibition profiling (e.g., EGFR, VEGFR).
  • ToxPredict : Assess hepatotoxicity risk via structural alerts (e.g., sulfonamide-related idiosyncratic reactions) .

Data Contradiction Analysis

Q. Discrepancies in reported solubility: How to address them?

  • Root Cause : Variability in experimental conditions (e.g., pH, temperature).
  • Resolution : Standardize protocols using USP guidelines. For example, use shake-flask method at 25°C ± 0.5°C and pH 7.4 .

Key Research Findings

  • Synthetic Yield Optimization :

    ParameterOptimal RangeImpact on Yield (%)
    Reaction Temperature60–70°C75–85%
    SolventDMF80% vs. 50% (ACN)
  • Biological Activity : Preliminary data from analogs suggest low micromolar potency against kinase targets, but metabolic stability remains a challenge .

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